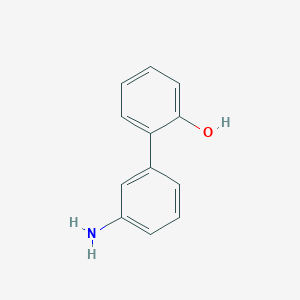

2-(3-Aminophenyl)phenol

Descripción general

Descripción

“2-(3-Aminophenyl)phenol” is a chemical compound with the molecular formula C12H11NO and a molecular weight of 185.23 . It is also known as 3’-amino [1,1’-biphenyl]-2-ol .

Synthesis Analysis

A new Schiff base ligand (E)-2-(((3 aminophenyl) imino)methyl)phenol (HL) has been synthesized by the reaction between m-phenylenediamine and 2-hydroxybenzaldehyde in a 1:1 molar ratio . The structure of the ligand was characterized using different spectroscopic techniques .

Molecular Structure Analysis

The molecular structure of “2-(3-Aminophenyl)phenol” is complex and involves interactions with various compounds. Phenolic compounds are known to interact with proteins, altering their structure and properties . The conformational changes of the protein upon binding with polyphenols can lead to the folding or unfolding of the protein molecules, forming insoluble or soluble complexes .

Chemical Reactions Analysis

The ligand and the complexes were evaluated for their antibacterial and antifungal activity against gram-positive bacteria, gram-negative bacteria, and fungi . The compounds showed effective antifungal and antibacterial activities against different microorganisms . Yb (III) complex showed the highest biological activity against most tested bacteria .

Aplicaciones Científicas De Investigación

Material Science

2-(3-Aminophenyl)phenol: is utilized in material science for the development of synthetic polyphenols. These materials are used as interfacial engineering tools due to their unique functionality. The compound’s ability to form crosslinking mechanisms makes it valuable for designing polyphenolic biomaterials .

Medicine

In the medical field, 2-(3-Aminophenyl)phenol derivatives exhibit antibacterial and antifungal activities. They are involved in the synthesis of Schiff base ligands, which show promising biological activity against various microorganisms .

Environmental Science

Environmental applications of 2-(3-Aminophenyl)phenol include its use in optical biosensors for detecting phenolic compounds in the environment. These biosensors are crucial for monitoring pollutants like phenols in water sources .

Analytical Chemistry

2-(3-Aminophenyl)phenol: plays a role in analytical chemistry where it’s used in eco-friendly spectrophotometric methods for the analysis of phenolic compounds in water samples. This contributes to the assessment of environmental sustainability .

Biochemistry

In biochemistry, phenolic compounds like 2-(3-Aminophenyl)phenol are known for their antioxidant properties. They are involved in the study of bioavailability and metabolic pathways of phenolic compounds, which is crucial for understanding their health benefits .

Pharmacology

Pharmacologically, 2-(3-Aminophenyl)phenol and its derivatives are explored for their therapeutic potential. They are considered in the synthesis of various pharmacologically active compounds that could serve as potential therapeutic candidates .

Safety and Hazards

Direcciones Futuras

The future directions of “2-(3-Aminophenyl)phenol” research could involve further exploration of its biological activity, particularly its antibacterial and antifungal properties . Additionally, its potential applications in the food industry, due to its interactions with proteins, could be another area of future research .

Mecanismo De Acción

Target of Action

It is known that similar compounds, such as 2-aminophenol, interact with the enzyme nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase . This enzyme plays a crucial role in the synthesis of alpha-ribazole-5’-phosphate from nicotinate mononucleotide (NAMN) and 5,6-dimethylbenzimidazole (DMB) .

Mode of Action

It is known to be involved in the suzuki–miyaura (sm) cross-coupling reaction . This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Biochemical Pathways

Phenolic compounds, such as 2-(3-Aminophenyl)phenol, are biosynthetically formed by way of either the shikimic acid pathway or the malonate/acetate pathway . These compounds play salient physicochemical roles throughout their lifespan. Phenolic compounds are produced under various biotic and abiotic stresses and play key roles to alleviate stresses, regulate hormonal regulation, improve photosynthetic activity, nutrient mineralization, metal-chelating property, antioxidative capacity, etc .

Pharmacokinetics

It is known that phenolic compounds are subjected to further modifications once ingested . These modifications can significantly impact the bioavailability of these compounds.

Result of Action

It is known that phenolic compounds have fetched substantial focus as the ingestion of these bioactive moieties is correlated to lower the prevalence of chronic ailments, for example, diabetes, cvd, and cancer .

Action Environment

The action of 2-(3-Aminophenyl)phenol can be influenced by various environmental factors. For instance, the Suzuki–Miyaura (SM) cross-coupling reaction, in which this compound participates, requires exceptionally mild and functional group tolerant reaction conditions . Additionally, the biosynthesis and function of phenolic compounds can be influenced by various biotic and abiotic stresses .

Propiedades

IUPAC Name |

2-(3-aminophenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c13-10-5-3-4-9(8-10)11-6-1-2-7-12(11)14/h1-8,14H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRKKSSIREUNVTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=CC=C2)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60621457 | |

| Record name | 3'-Amino[1,1'-biphenyl]-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

161887-01-0 | |

| Record name | 3'-Amino[1,1'-biphenyl]-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60621457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acidethyl ester hydrochloride](/img/structure/B111938.png)

![6-Chloroimidazo[1,2-B]pyridazine-3-carbaldehyde](/img/structure/B111972.png)

![2-Amino-6-chloro-4-(trifluoromethyl)benzo[d]thiazole](/img/structure/B111984.png)